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molecular formula C8H10O4 B1584916 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid CAS No. 80866-93-9

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Cat. No. B1584916
M. Wt: 170.16 g/mol
InChI Key: ANKQOBXQEHGUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064945

Procedure details

In 8 ml of tetrahydrofuran was dissolved 0.5 g of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, followed by adding thereto 50 mg of 10% palladium-carbon, and the reaction was carried out with stirring in a hydrogen stream at room temperature for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][C:6](=[O:8])[CH:5]=[C:4]([C:9]([OH:11])=[O:10])[O:3]1.[H][H]>O1CCCC1.[C].[Pd]>[CH3:1][C:2]1([CH3:12])[CH2:7][C:6](=[O:8])[CH2:5][CH:4]([C:9]([OH:11])=[O:10])[O:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OC(=CC(C1)=O)C(=O)O)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding

Outcomes

Product
Name
Type
Smiles
CC1(OC(CC(C1)=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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